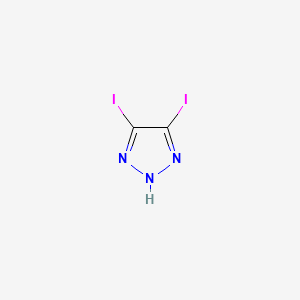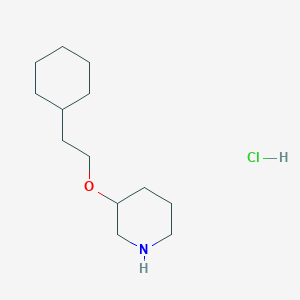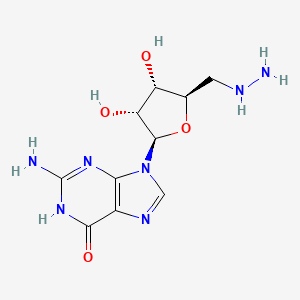
5'-Hydrazino-5'-deoxyguanosine
Vue d'ensemble
Description
5’-Hydrazino-5’-deoxyguanosine is a valuable biomolecule that acts as a key reagent in DNA and RNA research for specialized investigations. It has shown significant potential in the research and development of anti-viral and anti-cancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydrazino-5’-deoxyguanosine typically involves the modification of guanosine. One common method includes the hydrazination of 5’-deoxyguanosine. The reaction conditions often involve the use of hydrazine hydrate under controlled temperature and pH conditions to ensure the selective formation of the hydrazino group at the 5’ position.
Industrial Production Methods
Industrial production of 5’-Hydrazino-5’-deoxyguanosine is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis with stringent quality control measures to ensure high purity and consistency. The production environment is maintained at cleanroom standards ranging from Class 100 to Class 100,000.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Hydrazino-5’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted guanosine derivatives.
Applications De Recherche Scientifique
5’-Hydrazino-5’-deoxyguanosine is extensively used in scientific research, including:
Chemistry: It serves as a reagent for the synthesis of modified nucleosides and nucleotides.
Biology: It is used in the study of DNA and RNA modifications and interactions.
Medicine: The compound is investigated for its potential in anti-viral and anti-cancer therapies.
Industry: It is used in the production of labeling-ready RNAs for various biotechnological applications
Mécanisme D'action
The mechanism of action of 5’-Hydrazino-5’-deoxyguanosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid functions. The hydrazino group can form covalent bonds with nucleophilic sites in the nucleic acids, leading to modifications that can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include viral RNA polymerases and cellular DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Azido-5’-deoxyguanosine: Another modified guanosine derivative used in click chemistry.
5’-Deoxy-5’-methylaminoadenosine: A compound with similar applications in nucleic acid research
Uniqueness
5’-Hydrazino-5’-deoxyguanosine is unique due to its hydrazino group, which provides distinct reactivity and potential for forming covalent modifications in nucleic acids. This makes it particularly valuable in anti-viral and anti-cancer research.
Propriétés
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O4/c11-10-15-7-4(8(20)16-10)13-2-17(7)9-6(19)5(18)3(21-9)1-14-12/h2-3,5-6,9,14,18-19H,1,12H2,(H3,11,15,16,20)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYADLCSEREDBG-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CNN)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CNN)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


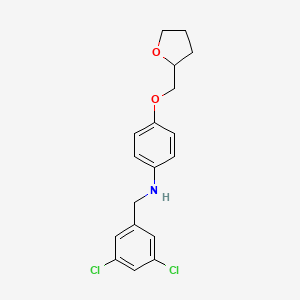
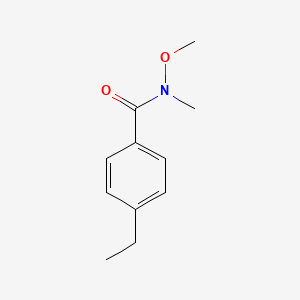
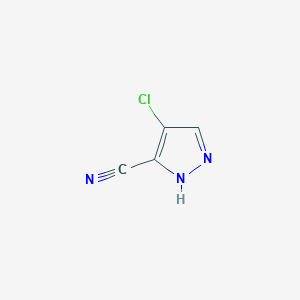
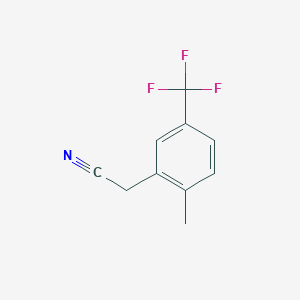

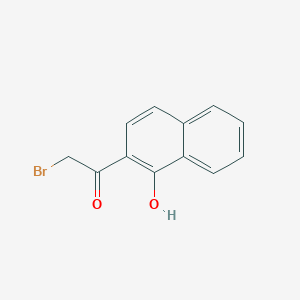
![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
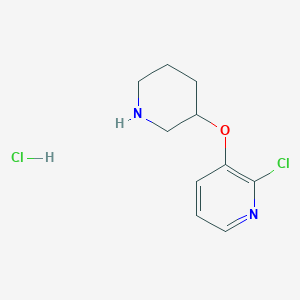
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![7-{[(4-Methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1451097.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)

